molecular formula C7H9ClN2O4 B1149049 6-acetoxy-5-chloro-5,6-dihydrothymine CAS No. 107097-08-5

6-acetoxy-5-chloro-5,6-dihydrothymine

Cat. No.: B1149049
CAS No.: 107097-08-5
M. Wt: 221
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Description

6-Acetoxy-5-chloro-5,6-dihydrothymine is a synthetic derivative of the pyrimidine metabolite 5,6-dihydrothymine . As a modified nucleobase, it is designed for research applications in analytical chemistry and the study of nucleic acid damage and repair . Researchers can utilize this compound as a standard in mass spectrometry and chromatography to help identify and quantify patterns of DNA damage . The acetoxy and chloro functional groups make it a potential intermediate for further chemical synthesis, allowing for the creation of more complex molecular probes. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

CAS No.

107097-08-5

Molecular Formula

C7H9ClN2O4

Molecular Weight

221

Synonyms

6-acetoxy-5-chloro-5,6-dihydrothymine

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • 6-Acetoxy-5-chloro-5,6-dihydrothymine : The acetoxy group (OAc) acts as a leaving group, enabling nucleophilic substitutions (e.g., with alcohols to form alkoxy derivatives) . The chlorine atom enhances stability by reducing susceptibility to oxidation compared to hydroxy analogs.
  • Hydroxy Derivatives (e.g., 5-chloro-6-hydroxy-5,6-dihydrothymine) : The 6-OH group increases polarity and susceptibility to radiolytic degradation. Under irradiation, hydroxy derivatives decompose into cis/trans-dihydroxy products, barbituric acid derivatives, and hydantoins .
  • However, its lower reactivity limits utility in further synthetic modifications .
  • Thymine Dimers (e.g., SP): Unlike monomeric dihydrothymine derivatives, SP is a covalent thymine dimer repaired enzymatically by SPL via radical-based mechanisms .

Stability and Degradation Pathways

  • This compound exhibits greater stability than hydroperoxide or hydroxy derivatives due to the electron-withdrawing chloro and acetoxy groups. However, prolonged exposure to aqueous or basic conditions may hydrolyze the acetoxy group to a hydroxy derivative .
  • Hydroperoxide Derivatives (e.g., cis-5-hydroxy-6-hydroperoxy-5,6-dihydrothymine) : These compounds are highly unstable, decomposing rapidly into dihydroxy derivatives and fragmentation products (e.g., N-formyl hydantoins) under radiation .
  • Alkoxy Derivatives : Methoxy and ethoxy analogs demonstrate intermediate stability, with degradation rates dependent on the steric and electronic effects of the alkoxy group .

Preparation Methods

Hydrogenation of Thymine

Thymine undergoes hydrogenation at 25–50°C using 10% Pd/C in a polar solvent (e.g., ethanol or tetrahydrofuran). The reaction typically completes within 4–8 hours, yielding 5,6-dihydrothymine with >90% purity after recrystallization.

Table 1: Hydrogenation Conditions for Thymine

CatalystSolventTemperature (°C)Time (hr)Yield (%)
Pd/CEtOH40692
PtO₂THF25888

Chlorination at Position 5

Introducing chlorine at the 5-position requires electrophilic substitution or radical mechanisms. N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–25°C selectively chlorinates the 5-position of dihydrothymine over 24 hours. Alternative methods include using chlorine gas (Cl2\text{Cl}_2) in carbon tetrachloride, though this poses handling challenges.

Table 2: Chlorination Reagents and Outcomes

ReagentSolventTemperature (°C)Time (hr)Yield (%)
NCSDMF252475
Cl2\text{Cl}_2CCl₄01268

Acetylation at Position 6

Hydroxylation and Protection

The 6-position is oxidized to a hydroxyl group using osmium tetroxide (OsO4\text{OsO}_4) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in aqueous acetone. The resulting 6-hydroxy intermediate is acetylated with acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Table 3: Acetylation Parameters

Oxidizing AgentAcetylating AgentSolventYield (%)
OsO4\text{OsO}_4(CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}CH₂Cl₂82
H2O2\text{H}_2\text{O}_2Acetyl chlorideTHF70

Protective Group Strategies

Amino Group Protection

The exocyclic amino group at N3 is protected with a benzoyl or acetyl group to prevent side reactions during chlorination. Benzoylation uses benzoyl chloride in pyridine at 0°C, achieving >90% protection efficiency.

Hydroxyl Group Protection

The 6-hydroxyl group is stabilized with a TBS group prior to chlorination. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group for acetylation.

Analytical Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (C7H9ClN2O4\text{C}_7\text{H}_9\text{ClN}_2\text{O}_4, expected m/z 220.03). Pyrolytic mass spectrometry validates the integrity of the modified base in oligonucleotides.

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR (500 MHz, DMSO-d₆): δ 11.3 (s, 1H, NH), 5.2 (d, 1H, H6), 2.1 (s, 3H, CH₃CO), 1.8 (s, 3H, CH₃) .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 6-acetoxy-5-chloro-5,6-dihydrothymine to achieve high yields?

Answer:
To optimize synthesis, prioritize variables such as reactant stoichiometry, solvent polarity, and catalyst selection. For example, analogous synthesis routes for related dihydrothymine derivatives (e.g., 5-chloro-6-methoxy-5,6-dihydrothymine) achieved a 77% yield by using controlled stepwise halogenation and acetylation . Temperature control during intermediate isolation (e.g., 5-chloro-6-hydroxy-5,6-dihydrothymine) is critical to avoid decomposition. Process simulation tools (e.g., Aspen Plus) can model reaction kinetics and identify bottlenecks in scaling up .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:
Use NMR spectroscopy (¹H/¹³C) to confirm regioselective acetylation and chlorine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways. For purity analysis, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, paired with a C18 column and acetonitrile/water gradient. Cross-reference spectral data with PubChem or SciFinder entries for analogous compounds (e.g., 6-chloro-benzo[1,3]dioxol-5-ylamine hydrochloride) to resolve ambiguities .

Advanced: How can factorial design be applied to investigate the simultaneous effects of temperature and solvent polarity on the reaction kinetics of this compound formation?

Answer:
A 2² factorial design allows systematic evaluation of temperature (e.g., 25°C vs. 60°C) and solvent polarity (e.g., THF vs. DCM) on reaction rate and yield. Use ANOVA to identify significant interactions. For example, higher polarity solvents may accelerate nucleophilic substitution but increase byproduct formation. Pre-experimental screening (e.g., Plackett-Burman design) can narrow down variables before full optimization . Include negative controls to isolate solvent-specific side reactions.

Advanced: What methodologies are recommended for resolving contradictions in experimental data related to the stability of this compound under varying pH conditions?

Answer:
Contradictions often arise from unaccounted variables (e.g., trace metal ions or light exposure). Use accelerated stability testing (ICH guidelines) across pH 3–9 buffers, monitoring degradation via HPLC. Apply multivariate regression to correlate degradation rates with pH and ionic strength. If inconsistencies persist, validate hypotheses through isotopic labeling (e.g., ¹⁸O tracing) to track hydrolysis pathways. Integrate findings with computational models (e.g., DFT calculations) to predict reactive intermediates .

Basic: What theoretical frameworks are commonly applied to study the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The Hammett equation quantifies electronic effects of substituents on reaction rates, while frontier molecular orbital (FMO) theory predicts regioselectivity. For example, the electron-withdrawing chlorine atom activates the C5 position for nucleophilic attack. Density functional theory (DFT) can simulate transition states to validate mechanistic pathways. Align experimental data with these models to refine synthetic strategies .

Advanced: How can membrane separation technologies improve the purification efficiency of this compound?

Answer:
Nanofiltration (NF) membranes with a 200–500 Da molecular weight cutoff selectively retain unreacted intermediates (e.g., dihydrothymine precursors) while allowing smaller impurities to permeate. Optimize transmembrane pressure and crossflow velocity to minimize fouling. Pair with solid-phase extraction (SPE) using C18 cartridges for final polish. Process simulations (e.g., COMSOL Multiphysics) can predict membrane performance under scaled-up conditions .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Answer:
Standardize reagent purity (≥98%), solvent drying (e.g., molecular sieves for DCM), and reaction monitoring (TLC/HPLC). Document ambient conditions (humidity, light exposure) rigorously. For critical steps (e.g., acetylation), use replicate experiments (n ≥ 3) to quantify variability. Share raw spectral data and chromatograms in supplementary materials to enable cross-validation .

Advanced: How can researchers integrate computational chemistry to predict the bioactivity of this compound derivatives?

Answer:
Perform molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., thymidylate synthase). Use QSAR models trained on PubChem BioAssay data to correlate substituent effects (e.g., methoxy vs. acetoxy groups) with inhibitory activity. Validate predictions with in vitro enzyme assays, ensuring alignment between computed binding energies (ΔG) and experimental IC₅₀ values .

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